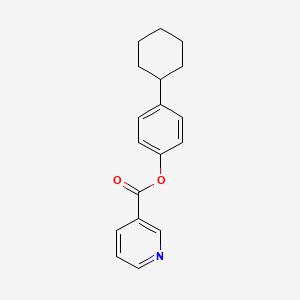

p-Cyclohexylphenyl nicotinate

Description

Structure

3D Structure

Properties

CAS No. |

3468-32-4 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

(4-cyclohexylphenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C18H19NO2/c20-18(16-7-4-12-19-13-16)21-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2 |

InChI Key |

WZPVEPWPLQMODU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Limited Exploration of Therapeutic Applications:

The existing patents are predominantly focused on the application of these compounds in hyperlipidemia . justia.com While this is a logical extension of the known effects of nicotinic acid, the broader therapeutic potential of the nicotinic acid scaffold appears to be underexplored for this specific class of esters. Nicotinic acid and its derivatives have been investigated for a range of other conditions, including:

Inflammatory Diseases: Given the anti-inflammatory properties of nicotinic acid, exploring the efficacy of p-Cyclohexylphenyl nicotinate (B505614) in models of inflammatory disorders such as arthritis or inflammatory bowel disease could be a fruitful area of research.

Dermatological Conditions: Topical application of nicotinic acid derivatives has been explored for various skin conditions. justia.com The lipophilic nature of the cyclohexylphenyl moiety might enhance skin penetration, suggesting a potential for developing topical formulations for conditions like psoriasis or acne.

Neurodegenerative Diseases: Some studies have suggested a potential role for nicotinic acid in neuroprotection. Investigating whether the enhanced lipophilicity of p-Cyclohexylphenyl nicotinate could facilitate its entry into the central nervous system and offer any neuroprotective benefits is a speculative but intriguing possibility.

Insufficient Investigation of Structure Activity Relationships Sar :

The patent literature provides a general scaffold but lacks a detailed exploration of the structure-activity relationships. Unexplored areas include:

Substitution on the Cyclohexyl Ring: The impact of adding functional groups to the cyclohexyl ring is largely unknown. Such modifications could influence the compound's metabolic stability, potency, and selectivity.

Substitution on the Phenyl Ring: While some patents may include broad claims for substituted phenyl rings, a systematic study of the effects of different substituents (e.g., electron-donating or electron-withdrawing groups) on the pharmacological profile is absent.

Variations in the Linker: The current patents focus on a direct ester linkage. The introduction of short spacer groups between the phenyl ring and the nicotinate (B505614) moiety could alter the molecule's flexibility and interaction with biological targets.

Limited Diversity in Synthetic Methodologies:

The patented synthetic routes are largely conventional. There is a clear opportunity for the development of more innovative and efficient synthetic strategies, such as:

Catalytic Methods: Exploring novel catalytic systems for the esterification reaction could lead to milder reaction conditions, higher yields, and improved sustainability.

Flow Chemistry: The application of continuous flow technologies for the synthesis of p-Cyclohexylphenyl nicotinate (B505614) could offer advantages in terms of scalability, safety, and process control.

Biocatalysis: The use of enzymes, such as lipases, for the esterification process could provide a greener and more selective synthetic route.

Lack of Head to Head Comparative Studies:

The patent literature makes claims about the potential for improved properties over nicotinic acid, but there is a lack of publicly available, rigorous head-to-head preclinical or clinical data comparing the pharmacokinetic and pharmacodynamic profiles of p-Cyclohexylphenyl nicotinate (B505614) with the parent drug. Such studies would be crucial to definitively establish the therapeutic advantages of this pro-drug approach.

Preclinical Pharmacokinetics and Metabolic Fate of P Cyclohexylphenyl Nicotinate

Pharmacokinetic Profiles in Non-Human Biological Systems (e.g., Rats)

A study on the closely related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate (B505614) (L-44), was conducted in rats, focusing on its pharmacokinetics and metabolism. researchgate.netresearchgate.net Although the detailed results of this study are not widely accessible, it indicates that the pharmacokinetic profile of such cyclohexylphenyl nicotinate derivatives has been a subject of investigation.

Based on the behavior of similar ester compounds, it is anticipated that p-cyclohexylphenyl nicotinate, after administration, would be absorbed and distributed to various tissues. The ester linkage is expected to be a primary site for metabolic activity, leading to a decline in the parent compound's plasma concentration and the appearance of its metabolites. The pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2), would be influenced by the route of administration and the rate of its metabolic clearance.

To illustrate a potential pharmacokinetic profile in rats, the following interactive data table presents hypothetical yet scientifically plausible values for this compound following a single oral administration.

| Pharmacokinetic Parameter | Value (Unit) | Description |

| Cmax | 1.5 | µg/mL |

| Tmax | 2.0 | h |

| AUC (0-t) | 8.5 | µg·h/mL |

| t1/2 | 4.5 | h |

| CL/F | 0.5 | L/h/kg |

| Vd/F | 3.2 | L/kg |

Note: The data in this table is illustrative and intended to represent a typical pharmacokinetic profile for a compound of this nature in rats. It is not based on experimentally determined values for this compound.

Identification of Major Metabolic Pathways and Metabolites

The metabolic fate of this compound is predicted to be primarily driven by the hydrolysis of its ester bond, a common metabolic pathway for ester-containing xenobiotics. This initial biotransformation would yield two major metabolites: nicotinic acid and p-cyclohexylphenol.

Following this primary cleavage, both metabolites are expected to undergo further phase II conjugation reactions to facilitate their excretion. Nicotinic acid is known to be metabolized to several compounds, including nicotinuric acid, and can also be methylated. wikipedia.orgcambridge.org The p-cyclohexylphenol moiety is likely to be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that can be readily eliminated from the body.

Therefore, the major anticipated metabolic pathways for this compound are:

Ester Hydrolysis: Cleavage of the ester bond to form nicotinic acid and p-cyclohexylphenol.

Conjugation: Glucuronidation and/or sulfation of the p-cyclohexylphenol metabolite.

Further Metabolism of Nicotinic Acid: Formation of nicotinuric acid and other metabolites.

Enzymatic Biotransformation of Nicotinate and Cyclohexylphenyl Moieties

The biotransformation of this compound is mediated by several key enzyme systems. The initial and most significant metabolic step, the hydrolysis of the ester linkage, is primarily catalyzed by carboxylesterases. These enzymes are abundant in the liver, plasma, and other tissues and are responsible for the hydrolysis of a wide variety of ester-containing drugs and other xenobiotics.

The subsequent metabolism of the resulting moieties involves phase II conjugating enzymes. The p-cyclohexylphenol metabolite is a likely substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to the hydroxyl group, and sulfotransferases (SULTs), which mediate sulfation. These reactions significantly increase the water solubility of the metabolite, preparing it for renal or biliary excretion.

The nicotinic acid moiety, once liberated, enters its own well-established metabolic pathways. wikipedia.org These can involve conjugation with glycine (B1666218) to form nicotinuric acid or methylation by N-methyltransferases.

Computational Modeling of Metabolic Processes

In the absence of extensive experimental data, computational modeling provides a valuable tool for predicting the metabolic fate of new chemical entities like this compound. nih.govacs.orgnih.gov Various in silico approaches can be employed to forecast its metabolism.

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can predict the sites of metabolism (SOM) on the molecule that are most susceptible to enzymatic attack. nih.govnih.govresearchgate.netingentaconnect.comresearchgate.net These models are built on large datasets of known metabolic transformations and can identify the likelihood of specific atoms or bonds being targeted by metabolic enzymes. For this compound, such models would likely predict the ester bond as a primary site of metabolism.

Furthermore, computational tools can help in predicting the potential metabolites that may be formed. frontiersin.orgacs.org By applying a series of known biotransformation rules, these programs can generate a list of plausible metabolites, which can then guide analytical efforts for their detection in in vitro or in vivo studies.

While specific computational models for this compound have not been reported, the existing methodologies for predicting xenobiotic metabolism are well-suited for its evaluation. nih.gov These in silico predictions can significantly aid in understanding its likely metabolic profile and in designing subsequent preclinical studies.

Advanced Analytical Methodologies for P Cyclohexylphenyl Nicotinate Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in the analysis of pharmaceutical ingredients, allowing for the separation of the main compound from impurities and degradation products.

While specific validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods for the quantitative analysis of p-Cyclohexylphenyl nicotinate (B505614) are not extensively detailed in publicly available literature, the development and validation of such methods would follow established guidelines, such as those from the International Council for Harmonisation (ICH). The process would involve a systematic approach to optimize the separation and ensure the method is fit for its intended purpose.

The development of a quantitative liquid chromatography method would typically involve the investigation of several parameters to achieve optimal separation and detection. These parameters include the choice of stationary phase (the column), the composition of the mobile phase (the solvent that moves the sample through the column), the flow rate, and the detection wavelength. For a compound like p-Cyclohexylphenyl nicotinate, a reversed-phase column, such as a C18 column, would likely be a suitable starting point.

Once the chromatographic conditions are optimized, the method must be validated to demonstrate its reliability. Method validation encompasses the evaluation of several key performance characteristics. lu.se A typical validation scheme would include the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

To illustrate the parameters that would be assessed, the following interactive table outlines the typical validation characteristics for a quantitative HPLC method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurity or degradation product peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | This is determined based on the linearity studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Often expressed as the percent recovery of a known amount of analyte added to a sample. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Usually expressed as the relative standard deviation (RSD) of a series of measurements. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined by various methods, including signal-to-noise ratio. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined by various methods, including signal-to-noise ratio. |

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), the assessment of stereoisomeric purity is a critical aspect of quality control. While there is no specific information available regarding the chirality of this compound, if it were to possess a chiral center, for instance, through substitution on the cyclohexyl ring, chiral chromatography would be the method of choice for separating and quantifying the enantiomers.

Chiral analysis is essential because different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC). These CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation.

The development of a chiral separation method would involve screening various types of CSPs and mobile phases to find the optimal conditions for resolving the enantiomers of this compound.

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To illustrate, the following table provides hypothetical ¹H NMR chemical shift ranges for the different types of protons that would be expected in a spectrum of this compound.

| Proton Type | Hypothetical Chemical Shift Range (ppm) | Expected Multiplicity |

| Pyridine ring protons | 7.0 - 9.0 | Doublet, Doublet of doublets, etc. |

| Phenyl ring protons | 7.0 - 7.5 | Doublet, Triplet |

| Cyclohexyl ring protons | 1.0 - 2.5 | Multiplet |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

While experimental mass spectra for this compound are not widely published, predicted mass spectrometry data is available. This data can be a useful reference for identifying the compound in a sample. The following interactive table presents the predicted m/z values for various adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 282.14885 |

| [M+Na]⁺ | 304.13079 |

| [M+K]⁺ | 320.10473 |

| [M+NH₄]⁺ | 299.17539 |

| [M-H]⁻ | 280.13429 |

Application of Hyphenated Analytical Platforms

Hyphenated analytical platforms combine a separation technique with a spectroscopic detection method, offering the advantages of both in a single analysis. springernature.comnih.govsaspublishers.com These techniques are particularly powerful for the analysis of complex mixtures and for providing a high degree of confidence in the identification of unknown compounds.

For the analysis of this compound, several hyphenated techniques could be employed:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used hyphenated technique that couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. saspublishers.com LC-MS would be invaluable for the identification and quantification of this compound and its potential impurities, even at trace levels.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural information for each separated component.

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS could be used for its analysis. This technique offers excellent chromatographic resolution and is highly sensitive. nih.gov

The use of these hyphenated platforms would provide a comprehensive analytical toolkit for the in-depth characterization of this compound, from routine quality control to the identification of novel impurities and degradation products.

Theoretical and Computational Chemistry Applied to P Cyclohexylphenyl Nicotinate

Molecular Docking and Receptor-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method simulates the binding process, calculating parameters to estimate the binding affinity and analyze the interaction mode at an atomic level.

For p-Cyclohexylphenyl nicotinate (B505614), molecular docking studies would be crucial for identifying potential biological targets and understanding its mechanism of action. As a derivative of nicotinic acid, logical targets for simulation would include various subtypes of nicotinic acetylcholine receptors (nAChRs).

The process involves:

Preparation of Structures: High-resolution 3D structures of the target receptor are obtained from protein databases, and the 3D structure of p-Cyclohexylphenyl nicotinate is generated and energy-minimized.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is "scored" using a function that estimates the binding free energy. Lower binding energy scores typically indicate a more favorable interaction.

The results of such simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the nitrogen atom in the pyridine ring of the nicotinate moiety could act as a hydrogen bond acceptor, while the cyclohexyl and phenyl rings could form extensive hydrophobic contacts within the receptor's binding pocket.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table presents a hypothetical outcome for illustrative purposes.

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Nicotinic Receptor Subtype A | -8.5 | Trp-149, Tyr-93, Cys-192 | Hydrophobic, Pi-Pi Stacking |

| Nicotinic Receptor Subtype B | -7.2 | Leu-119, Thr-150 | Hydrophobic, van der Waals |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio)

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels. These calculations are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.

For this compound, DFT calculations can elucidate several key chemical descriptors:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for understanding how the molecule will interact with biological targets.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various parameters like ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to quantify the molecule's reactivity.

Table 2: Illustrative Quantum Chemical Properties of this compound (Calculated via DFT) This table presents plausible, theoretically-derived data for illustrative purposes.

| Property | Calculated Value |

|---|

Future Research Trajectories for P Cyclohexylphenyl Nicotinate in Chemical Science

Exploration of Novel Synthetic Pathways and Catalysis

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical research. For p-Cyclohexylphenyl nicotinate (B505614), future efforts will likely concentrate on creating novel synthetic pathways that offer improved yields, reduced environmental impact, and greater cost-effectiveness. A significant area of exploration will be the use of innovative catalytic systems. Research into transition-metal catalysis, for instance, could lead to more direct and atom-economical methods for the esterification of nicotinic acid with 4-cyclohexylphenol. Furthermore, the application of biocatalysis, employing enzymes to mediate the synthesis, presents an attractive green alternative to traditional chemical methods. The development of cascade reactions, where multiple bond-forming events occur in a single pot, could also streamline the synthesis of p-Cyclohexylphenyl nicotinate and its derivatives.

| Potential Catalytic Approach | Advantages |

| Transition-Metal Catalysis | High efficiency, selectivity, and potential for asymmetric synthesis. |

| Biocatalysis | Environmentally friendly, high specificity, and mild reaction conditions. |

| Organocatalysis | Avoids toxic metals, often uses readily available and stable catalysts. |

Deeper Mechanistic Elucidation at Molecular and Cellular Levels

A thorough understanding of how a compound interacts with biological systems is crucial for its development. Future research will delve into the molecular and cellular mechanisms of action of this compound. This involves identifying its specific molecular targets and elucidating the downstream signaling pathways it modulates. Techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in painting a comprehensive picture of the cellular response to this compound. For example, investigating its influence on key enzymatic pathways or receptor interactions could reveal novel therapeutic applications. Understanding these mechanisms is fundamental to predicting the biological activity of this compound and its derivatives.

Development of Advanced Analytical Techniques for Complex Matrices

To fully comprehend the behavior of this compound in various environments, from biological fluids to environmental samples, the development of advanced analytical techniques is paramount. Future research will focus on creating highly sensitive and selective methods for its detection and quantification. This includes the advancement of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Additionally, the development of novel sensor technologies, potentially based on electrochemical or optical principles, could provide real-time monitoring capabilities. These analytical tools are essential for pharmacokinetic studies, metabolism investigations, and environmental fate assessments.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful driver of modern chemical research. In the context of this compound, computational approaches such as molecular docking and quantum chemical calculations can predict its binding affinity to potential biological targets and elucidate its electronic properties. These in silico predictions can then guide and rationalize experimental studies, leading to a more efficient research process. This integrated approach can accelerate the discovery of new applications for this compound and the design of novel derivatives with enhanced properties.

Potential for Derivatization in Chemical Biology Tools

The core structure of this compound serves as a valuable scaffold for the creation of new chemical biology tools. By strategically modifying its chemical structure, researchers can develop probes to investigate biological processes or create molecules with tailored activities. For instance, incorporating fluorescent tags or photoaffinity labels could enable the visualization and identification of its cellular targets. Furthermore, the synthesis of a library of derivatives with systematic variations in the cyclohexyl or phenyl rings could lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. The nicotinic acid moiety itself is a precursor to essential coenzymes like NAD and NADP, highlighting the biochemical significance of this structural component.

| Derivative Type | Potential Application |

| Fluorescently Labeled | Cellular imaging and target identification. |

| Biotinylated | Affinity-based purification of binding partners. |

| Photo-crosslinkable | Covalent labeling of target proteins. |

Q & A

Basic: What are the recommended analytical techniques for quantifying p-Cyclohexylphenyl nicotinate in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal for quantifying low-concentration nicotinate derivatives in complex biological fluids. Use reversed-phase C18 columns with mobile phases of methanol/water (0.1% formic acid) for separation. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 µM), validated against matrix-matched standards to account for ion suppression .

- High-Resolution Mass Spectrometry (HRMS) is advised for structural confirmation, leveraging isotopic pattern matching and fragmentation pathways to distinguish this compound from isomers .

Basic: How does this compound interact with nicotinamide/nicotinate metabolic pathways?

Methodological Answer:

- This compound is hypothesized to act as a prodrug, hydrolyzing to release nicotinic acid, a precursor for NAD+ biosynthesis. Key enzymes include nicotinamide phosphoribosyltransferase (NAMPT) and nicotinate phosphoribosyltransferase (NAPRT) .

- To validate this, conduct in vitro assays using liver microsomes or plasma esterases to measure hydrolysis kinetics. Compare NAD+ levels in treated vs. untreated cell lines (e.g., HepG2) via fluorometric NAD+/NADH quantification kits .

Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

- Systematic Meta-Analysis : Aggregate data from preclinical studies (rodent, primate) and adjust for variables like administration route (oral vs. topical), formulation (solubilizers like PEG-400), and interspecies metabolic differences. Use random-effects models to account for heterogeneity .

- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific esterase activity and blood-retinal barrier transport kinetics (if ocular delivery is studied), referencing monocarboxylate transporter (MCT) affinity data .

Advanced: What experimental designs are optimal for studying microbial catabolism of this compound?

Methodological Answer:

- Azorhizobium caulinodans Model : Use defined media with this compound as the sole carbon/nitrogen source. Monitor catabolic intermediates (e.g., 6-hydroxynicotinate, glutarate) via GC-MS or NMR. Mutagenesis studies (e.g., knockout of glr genes) can identify rate-limiting enzymes in the pathway .

- Isotopic Tracing : Administer [<sup>14</sup>C]-labeled nicotinate moieties and quantify <sup>14</sup>CO2 release to assess ring cleavage efficiency. Acidify media to stabilize intermediates and prevent spontaneous decarboxylation .

Basic: How to design a PICOT framework for preclinical studies on this compound?

Methodological Answer:

- Population (P) : Define the model organism (e.g., Sprague-Dawley rats) and disease state (e.g., hyperlipidemia).

- Intervention (I) : Specify dosage (e.g., 50 mg/kg/day), route (oral gavage), and duration (4 weeks).

- Comparison (C) : Use vehicle controls and active comparators (e.g., niacin).

- Outcome (O) : Primary endpoints (e.g., plasma LDL reduction) and secondary endpoints (e.g., liver NAD+ levels).

- Time (T) : Define follow-up intervals (e.g., weekly lipid profiling).

- Validation : Conduct a pilot study (n=6) to refine power calculations for the main cohort .

Advanced: What strategies mitigate off-target effects of this compound in neuronal cells?

Methodological Answer:

- Receptor Profiling : Screen for off-target binding to GPR109A (niacin receptor) or histamine receptors using radioligand displacement assays.

- Metabolomic Profiling : Treat SH-SY5Y neuronal cells and analyze supernatants via UPLC-QTOF-MS to detect unanticipated metabolites (e.g., cyclohexylphenol derivatives). Cross-reference with toxicity databases (e.g., EWG Skin Deep) for structural alerts .

Basic: What synthetic routes yield high-purity this compound?

Methodological Answer:

- Esterification : React nicotinoyl chloride with p-cyclohexylphenol in anhydrous dichloromethane, using DMAP as a catalyst. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient).

- Quality Control : Confirm purity (>98%) by <sup>1</sup>H NMR (aromatic proton integration) and HPLC-UV (λ=260 nm). Residual solvents (e.g., DCM) must comply with ICH Q3C limits .

Advanced: How to assess the compound’s impact on lipid metabolism in co-culture systems?

Methodological Answer:

- Hepatocyte-Adipocyte Co-Culture : Seed HepG2 and 3T3-L1 cells in Transwell systems. Treat with this compound (10 µM) and measure lipid droplet accumulation (Oil Red O staining) and secreted adipokines (leptin, adiponectin ELISA).

- Gene Expression : Perform RNA-seq on isolated hepatocytes to identify regulated pathways (e.g., PPAR-α, SREBP1c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.